2-{[(Benzyloxy)carbonyl]amino}-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid typically involves multiple steps. One common approach is to start with the appropriate amino acid derivative and introduce the benzyloxycarbonyl and tert-butoxycarbonyl protecting groups through a series of reactions. These reactions often involve the use of reagents such as benzyl chloroformate and di-tert-butyl dicarbonate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced using catalytic hydrogenation or reducing metals in acid.
Substitution: The protecting groups can be removed under acidic or basic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation typically uses palladium on carbon as a catalyst.
Substitution: Acidic conditions often involve trifluoroacetic acid, while basic conditions may use sodium hydroxide.
Major Products
The major products formed from these reactions include deprotected amino acids, benzoic acid derivatives, and various reduced forms of the compound .
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid involves its interaction with specific molecular targets. The compound’s protecting groups can be selectively removed to expose reactive sites, allowing it to participate in various biochemical pathways. These pathways may include enzyme inhibition, protein modification, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-tert-butoxypropanoic acid
- (2S,3R)-2-{[(Benzyloxy)carbonyl]amino}-3-tert-butoxybutanoic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid is unique due to its combination of benzyloxycarbonyl and tert-butoxycarbonyl protecting groups, which provide versatility in synthetic applications. Its azetidine ring also adds to its distinct chemical properties and potential reactivity .
Properties
Molecular Formula |
C19H26N2O6 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-18(25)21-10-14(11-21)9-15(16(22)23)20-17(24)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23) |
InChI Key |
AJUQMXRIBBQSAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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